Chitooctaose: A Comprehensive Technical Guide on Structure and Chemical Properties
Chitooctaose: A Comprehensive Technical Guide on Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitooctaose is a well-defined chitooligosaccharide (COS), an oligomer composed of eight β-(1,4)-linked monosaccharide units. These units are a mixture of N-acetyl-D-glucosamine and D-glucosamine. As a derivative of chitin (B13524), the second most abundant polysaccharide in nature, chitooctaose has garnered significant interest for its diverse biological activities, including roles in plant defense signaling and potential biomedical applications. Unlike its parent polymer, chitosan (B1678972), chitooctaose is water-soluble, which significantly enhances its bioavailability and utility in various biological systems. This guide provides an in-depth overview of the structure and chemical properties of chitooctaose, detailed experimental protocols for its production and analysis, and a look into its role in cellular signaling.
Structure of Chitooctaose
Chitooctaose is a linear oligosaccharide consisting of eight monosaccharide units. The specific structure can be defined by the following key features:
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Monomeric Units: The polymer chain is composed of two types of monosaccharide units: N-acetyl-D-glucosamine (GlcNAc) and D-glucosamine (GlcN). The ratio of these two units is determined by the degree of deacetylation (DDA) of the parent chitosan from which it is derived.
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Glycosidic Linkage: The monosaccharide units are linked by β-(1,4)-glycosidic bonds. This linkage is identical to that found in cellulose, with the key difference being the presence of an amino or acetylamino group at the C2 position.
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Stereochemistry: The monosaccharide units are in the D-configuration.
The chemical structure of the repeating units is as follows:
Monomeric units of chitooctaose.
Chemical Properties
The chemical properties of chitooctaose are largely dictated by its molecular weight, the degree and pattern of deacetylation, and the presence of reactive functional groups (hydroxyl and amino groups).
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C48H90N8O33 | [1] |
| Molecular Weight | 1307.3 g/mol | [1] |
| Degree of Polymerization (DP) | 8 | |
| Solubility | Soluble in water. Specific quantitative data is not readily available. | |
| Stability | Stable under neutral and slightly acidic conditions. Stability may be affected by strong acids, bases, and high temperatures, though specific quantitative data for chitooctaose is limited. |
Solubility
Chitooligosaccharides, including chitooctaose, are generally soluble in water across a wide pH range. This is a significant advantage over high molecular weight chitosan, which is typically only soluble in acidic solutions. The improved water solubility is attributed to the shorter chain length and the presence of hydrophilic amino and hydroxyl groups.
Stability
Chitooctaose is relatively stable in aqueous solutions. However, its stability can be influenced by pH and temperature.
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pH: In highly acidic or alkaline solutions, hydrolysis of the glycosidic bonds can occur, leading to the degradation of the oligosaccharide into smaller units.
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Temperature: Elevated temperatures can accelerate the rate of hydrolysis and other degradation reactions. For long-term storage, it is recommended to keep chitooctaose solutions at low temperatures (2-8 °C).
Chemical Reactivity
The amino and hydroxyl groups of the constituent monosaccharides are the primary sites for chemical reactions. These functional groups allow for a variety of chemical modifications, including:
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Acylation: The free amino groups can be readily acylated.
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Alkylation: Both amino and hydroxyl groups can undergo alkylation.
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Schiff Base Formation: The amino groups can react with aldehydes and ketones to form Schiff bases.
These reactions can be utilized to produce chitooctaose derivatives with tailored properties for specific applications in drug delivery and biomaterials.
Experimental Protocols
Production of Chitooctaose by Enzymatic Hydrolysis of Chitosan
This protocol describes a general method for the production of chitooligosaccharides, including chitooctaose, from chitosan using enzymatic hydrolysis. The specific enzyme and conditions can be optimized to favor the production of chitooctaose.
Materials:
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Chitosan (degree of deacetylation > 80%)
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Chitosanase or Cellulase (B1617823) (e.g., from Aspergillus niger)
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Acetic acid
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Sodium acetate (B1210297) buffer (pH 5.5)
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Deionized water
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Reaction vessel with temperature and pH control
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Centrifuge
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Freeze-dryer
Procedure:
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Substrate Preparation:
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Prepare a 1% (w/v) chitosan solution by dissolving chitosan powder in a 1% (v/v) acetic acid solution with continuous stirring.
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Adjust the pH of the chitosan solution to 5.5 with sodium acetate buffer.
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Enzymatic Hydrolysis:
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Preheat the chitosan solution to the optimal temperature for the chosen enzyme (e.g., 50°C for cellulase from A. niger).
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Add the enzyme to the chitosan solution at a predetermined enzyme-to-substrate ratio.
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Incubate the reaction mixture for a specific duration (e.g., 24 hours), which can be optimized to yield a higher fraction of chitooctaose.
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Enzyme Inactivation:
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Stop the enzymatic reaction by heating the mixture to 100°C for 10 minutes.
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Cool the mixture to room temperature.
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Fractionation of Chitooligosaccharides:
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Centrifuge the hydrolysate to remove any insoluble particles.
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The supernatant, containing a mixture of chitooligosaccharides, can be fractionated. Add acetone to the supernatant to precipitate higher molecular weight oligosaccharides. The fraction remaining in solution will be enriched with lower molecular weight oligosaccharides, including chitooctaose. The ratio of acetone to water can be varied to optimize the separation.
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Purification and Characterization:
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The chitooctaose-enriched fraction can be further purified using size-exclusion chromatography.
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The final product can be lyophilized (freeze-dried) for storage.
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Characterize the product using techniques such as MALDI-TOF mass spectrometry to confirm the degree of polymerization and High-Performance Liquid Chromatography (HPLC) for quantification.
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Workflow for enzymatic production of chitooctaose.
Role in Signaling Pathways: Plant Defense
Chitooctaose is a potent elicitor of defense responses in plants. It acts as a Pathogen-Associated Molecular Pattern (PAMP), signaling the presence of a potential fungal pathogen and activating the plant's innate immune system.
The chitin signaling pathway in plants is initiated by the recognition of chitin fragments, such as chitooctaose, by cell surface receptors. In the model plant Arabidopsis thaliana, the LysM receptor-like kinase 1 (LysM RLK1), also known as Chitin Elicitor Receptor Kinase 1 (CERK1), plays a crucial role in this process.
The binding of chitooctaose to LysM RLK1 triggers a series of downstream signaling events, including:
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Ion Fluxes: Rapid influx of Ca2+ ions into the cytoplasm.
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Reactive Oxygen Species (ROS) Production: An oxidative burst that has direct antimicrobial effects and acts as a secondary signal.
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Activation of Mitogen-Activated Protein Kinase (MAPK) Cascades: Phosphorylation cascades that transduce the signal to the nucleus.
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Transcriptional Reprogramming: Activation of transcription factors (e.g., WRKYs) that lead to the expression of defense-related genes, such as those encoding pathogenesis-related (PR) proteins and enzymes for the synthesis of phytoalexins.
